molecular formula C7H4ClN3O6 B182765 2-Chloro-4-methyl-1,3,5-trinitrobenzene CAS No. 1084-17-9

2-Chloro-4-methyl-1,3,5-trinitrobenzene

Cat. No. B182765
CAS RN: 1084-17-9
M. Wt: 261.57 g/mol
InChI Key: ZXJVKHVKSYEZCW-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1,3,5-trinitrobenzene, also known as nitrochloromethylbenzene, is a yellow crystalline solid that is commonly used in scientific research. This compound is an important intermediate in the synthesis of other organic compounds and is widely used in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 2-Chloro-4-methyl-1,3,5-trinitrobenzene is not fully understood. However, it is known to be a potent electrophile and can react with various nucleophiles such as amines, thiols, and alcohols. The compound is also known to undergo nitroreduction, which can produce reactive intermediates that can react with DNA and proteins.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-4-methyl-1,3,5-trinitrobenzene are not well studied. However, it is known to be toxic and can cause skin and eye irritation. It is also a mutagen and can cause DNA damage.

Advantages And Limitations For Lab Experiments

2-Chloro-4-methyl-1,3,5-trinitrobenzene has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound and can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, one of the limitations is that it is toxic and requires careful handling. It can also react with other compounds in the lab, which can complicate experiments.

Future Directions

There are several future directions for research on 2-Chloro-4-methyl-1,3,5-trinitrobenzene. One direction is to study its mechanism of action and its effects on DNA and proteins. Another direction is to develop new synthetic routes to the compound that are more efficient and environmentally friendly. Additionally, the compound can be used as a starting material for the synthesis of new pharmaceuticals and other organic compounds. Finally, the compound can be used as a standard in analytical chemistry to develop new analytical methods.

Synthesis Methods

The synthesis of 2-Chloro-4-methyl-1,3,5-trinitrobenzene can be achieved through several methods. One of the most common methods is the reaction of 2-chloro-4-methylphenol with nitric acid and sulfuric acid. The reaction produces a mixture of isomers, which can be separated using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

2-Chloro-4-methyl-1,3,5-trinitrobenzene has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of other organic compounds such as pharmaceuticals, dyes, and explosives. It is also used as a reagent in organic synthesis and as a standard in analytical chemistry.

properties

CAS RN

1084-17-9

Product Name

2-Chloro-4-methyl-1,3,5-trinitrobenzene

Molecular Formula

C7H4ClN3O6

Molecular Weight

261.57 g/mol

IUPAC Name

2-chloro-4-methyl-1,3,5-trinitrobenzene

InChI

InChI=1S/C7H4ClN3O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,1H3

InChI Key

ZXJVKHVKSYEZCW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Other CAS RN

1084-17-9

Origin of Product

United States

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